N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide is a chemical compound with the molecular formula C16H10F3N3OS. It is known for its unique structure, which includes a cyano group, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide core
Vorbereitungsmethoden
The synthesis of N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with benzoyl isothiocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide can be compared with similar compounds, such as:
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: This compound shares the cyano and trifluoromethyl groups but differs in its core structure, leading to different reactivity and applications.
N-(4-Cyano-3-(trifluoromethyl)phenyl)thiourea: Similar in structure but with a thiourea core, this compound exhibits different chemical properties and uses.
Eigenschaften
Molekularformel |
C16H10F3N3OS |
---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
N-[[4-cyano-3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)13-8-12(7-6-11(13)9-20)21-15(24)22-14(23)10-4-2-1-3-5-10/h1-8H,(H2,21,22,23,24) |
InChI-Schlüssel |
QOUBZIALHCOXBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.